2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic core. The structure includes a 2-hydroxy group at position 2, a 9-methyl substituent, and an N-(1-phenylethyl) carboxamide moiety at position 2. It was synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol, yielding derivatives with consistent analgesic activity in the acetic acid writhing test . The pyrido-pyrimidine scaffold is proposed to act as a bioisostere for 4-hydroxyquinolin-2-one nuclei, sharing similar electronic and steric profiles .
Properties
IUPAC Name |
2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-6-10-21-15(11)20-17(23)14(18(21)24)16(22)19-12(2)13-8-4-3-5-9-13/h3-10,12,23H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWPOTPBNGEDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the synthesis of cholesterol and other isoprenoids in the body.
Mode of Action
The compound acts as a selective, competitive inhibitor of the HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis.
Biochemical Pathways
The inhibition of the HMG-CoA reductase disrupts the mevalonate pathway , leading to a decrease in the production of cholesterol and other isoprenoids. This can have downstream effects on various cellular processes that rely on these molecules, including membrane integrity and protein prenylation.
Result of Action
The primary result of the compound’s action is the lowering of both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia. This can help reduce the risk of atherosclerosis and other cardiovascular diseases.
Biological Activity
2-Hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The chemical formula for this compound is C18H17N3O3, and it features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the hydroxyl group at the 2-position and the carbonyl group at the 4-position are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Research indicates that this compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain pathways.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory properties of this compound through various bioassays:
- In vitro COX Inhibition: The compound exhibited significant inhibitory activity against COX enzymes. The half-maximal inhibitory concentration (IC50) values for COX-2 were reported to be comparable to established anti-inflammatory drugs like celecoxib. For instance, IC50 values ranged around 0.04 μmol, indicating potent anti-inflammatory effects .
- In vivo Models: In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, this compound demonstrated significant reductions in inflammation, with effective doses (ED50) comparable to indomethacin .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise:
- Cell Line Studies: In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. Specific mechanisms include the modulation of apoptotic pathways and cell cycle arrest .
Data Table: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | COX Inhibition | IC50 = 0.04 μmol | |
| Anti-inflammatory | Carrageenan Paw Edema | ED50 = 10.5 mg/kg | |
| Anticancer | Cell Proliferation Assay | Induces apoptosis |
Case Study 1: Inhibition of COX Enzymes
A study focused on the synthesis and biological evaluation of pyrimidine derivatives highlighted the efficacy of this compound as a selective COX inhibitor. The findings indicated that this compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer potential of this compound against breast cancer cell lines. The results showed a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the carboxamide group or heterocyclic core. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The N-(1-phenylethyl) group in the target compound increases hydrophobicity (logP ~3–4), whereas N-cyclohexyl () or piperazine-containing analogs () may balance solubility and membrane permeability.
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound 37) may reduce oxidative metabolism, while thiazole or thiophene rings () could introduce CYP450 interactions.
Key Research Findings and Implications
Bioisosteric Relationships: The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-one pharmacophores, enabling scaffold-hopping strategies for drug design .
Substituent Flexibility : While the core dictates broad activity (e.g., analgesia), substituents fine-tune target engagement (e.g., antimalarial vs. CNS effects) .
Synthetic Accessibility: Ethanol-mediated condensation () provides a scalable route for generating diverse analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
